5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride
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Overview
Description
5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-2-methyl-pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a coupling reaction with a pyridine derivative . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of less toxic reagents and solvents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-2-methyl-pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride involves its interaction with specific molecular targets. For instance, as a GABA uptake inhibitor, it may bind to GABA transporters, thereby increasing the availability of GABA in the synaptic cleft . This can modulate neuronal activity and has potential therapeutic effects in conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(Azetidin-3-yl)-1H-pyrazole
- 5-(Azetidin-3-yl)-2H-tetrazole
Uniqueness
5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is unique due to its specific combination of azetidine and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, specific binding affinities, and unique reactivity patterns .
Properties
Molecular Formula |
C9H14Cl2N2 |
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Molecular Weight |
221.12 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-methylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-2-3-8(6-11-7)9-4-10-5-9;;/h2-3,6,9-10H,4-5H2,1H3;2*1H |
InChI Key |
PDSSUYBLIJJJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CNC2.Cl.Cl |
Origin of Product |
United States |
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